2-Oxa-6-azaspiro[3.3]heptane hydrochloride

Salt selection Aqueous solubility Solid-state handling

2-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS 1420294-84-3) is a spirocyclic heterocycle combining an oxetane and an azetidine ring linked through a shared quaternary carbon. This hydrochloride salt form (MW 135.59 g/mol, purity ≥95–98%) is the preferred solid-state vehicle for a scaffold that functions as a validated bioisostere of morpholine—the heterocycle present in linezolid and numerous marketed drugs.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 1420294-84-3
Cat. No. B11923214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.3]heptane hydrochloride
CAS1420294-84-3
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2(CN1)COC2.Cl
InChIInChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
InChIKeyZVIPDKHAYDFLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-azaspiro[3.3]heptane Hydrochloride (CAS 1420294-84-3): A Spirocyclic Bioisostere Building Block for Medicinal Chemistry and Drug Development Procurement


2-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS 1420294-84-3) is a spirocyclic heterocycle combining an oxetane and an azetidine ring linked through a shared quaternary carbon [1]. This hydrochloride salt form (MW 135.59 g/mol, purity ≥95–98%) is the preferred solid-state vehicle for a scaffold that functions as a validated bioisostere of morpholine—the heterocycle present in linezolid and numerous marketed drugs [2]. The spirocyclic architecture confers quantifiable advantages in metabolic stability, lipophilicity reduction, and solubility relative to monocyclic amine heterocycles, positioning this compound as a strategic starting material for antibacterial, antitubercular, and CNS-targeted drug discovery programs [3].

Why 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride Cannot Be Casually Substituted by Morpholine, Piperidine, or Other Salts in Procurement-Heavy Programs


Interchanging 2-oxa-6-azaspiro[3.3]heptane hydrochloride with morpholine, piperidine, the free base, or alternative salt forms (oxalate, hemioxalate) introduces measurable—and often program-breaking—deviations in solubility, lipophilicity, metabolic stability, basicity, and biological target engagement. The hydrochloride salt ensures high aqueous solubility (>62,000 mg/mL predicted for related salt forms) and crystalline handling stability, whereas the oxalate salt is documented as only 'slightly soluble in water' . Furthermore, the spirocyclic scaffold is not a universal bioisostere: azaspiro[3.3]heptanes are unsuitable replacements for morpholines, piperidines, or piperazines when not used as terminal groups, due to significant geometric changes [1]. These differences directly translate to divergent SAR, pharmacokinetics, and ultimately lot-to-lot reproducibility in multi-step synthetic sequences. The quantitative evidence below establishes precisely where this hydrochloride form earns its procurement specification over the available alternatives.

Head-to-Head Quantitative Differentiation Evidence for 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride vs. Closest Comparators


Hydrochloride vs. Oxalate Salt: Aqueous Solubility and Handling Contrast for Reaction-Ready Procurement Specifications

The hydrochloride salt of 2-oxa-6-azaspiro[3.3]heptane exhibits high aqueous solubility characteristic of protonated low-molecular-weight amine salts, whereas the oxalate salt (CAS 1159599-99-1) is explicitly documented as 'slightly soluble in water' by the manufacturer . The hemioxalate salt (CAS 1045709-32-7) shows a predicted solubility of 62,800 mg/mL, but this remains a computational estimate lacking experimental validation . The hydrochloride salt also provides improved crystallinity and handling stability compared to the liquid free base (CAS 174-78-7), which requires storage at ≤ −4 °C . This solubility differential directly governs reaction homogeneity in nucleophilic substitution and amination steps where the scaffold is most commonly deployed.

Salt selection Aqueous solubility Solid-state handling

Bioisosteric Replacement of Morpholine: LogD Reduction of up to −1.0 Unit with the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

When the 2-oxa-6-azaspiro[3.3]heptane scaffold is used to replace a morpholine ring in drug-like molecules, the measured logD7.4 decreases by as much as −1.0 unit relative to the morpholine-containing parent [1]. For the free base scaffold itself, the ACD/LogD (pH 7.4) is −3.12 and LogP is −0.73, compared to morpholine's LogP of −1.08 and complete water miscibility . The increased polarity of the spirocyclic oxetane-azetidine system, combined with a pKa elevation to ~9.73 (vs. morpholine pKa ~8.3, ΔpKa ≈ +1.4), drives this counterintuitive logD reduction despite the net addition of one carbon atom . Lower logD correlates with reduced hERG binding, improved metabolic stability in human liver microsomes, and decreased phospholipidosis risk.

Lipophilicity modulation Bioisosterism logD optimization

Metabolic Stability Advantage: Spirocyclic Oxetane Scaffold Circumvents Morpholine Oxidative Metabolism Liability

Morpholine-containing drugs are known to undergo oxidative metabolism by non-cytochrome P450 enzyme systems, with at least eight marketed morpholine-containing drugs showing oxidative metabolites [1]. The 2-oxa-6-azaspiro[3.3]heptane scaffold was specifically selected as a bioisostere of morpholine to combat these oxidative metabolism issues, as the spirocyclic oxetane-azetidine architecture is inherently more resistant to metabolic oxidation [1]. In matched molecular pair analyses, incorporating the azaspiro[3.3]heptane core reduced human liver microsome (HLM) metabolism in multiple series, with the effect attributed to both the increased basicity (ΔpKa ≈ +1.4) and the conformational rigidity of the spirocyclic system [2]. While direct quantitative HLM clearance data for the hydrochloride salt itself is not available, the class-level evidence from the 2,6-diazaspiro[3.3]heptane series and the morpholine-to-spiro replacement studies consistently demonstrates that the spirocyclic scaffold imparts measurable metabolic robustness [3].

Metabolic stability Oxidative metabolism Cytochrome P450

Antibacterial Activity of Spiro-Modified Linezolid Analog: Comparable Potency to Linezolid with a Morpholine-Free Scaffold

In a systematic structure-activity relationship (SAR) study, the N-acetyl derivative (compound 18) incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold as a morpholine replacement exhibited an antitubercular profile similar to linezolid. Compound 22, a related azaspiro analog, showed IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively, matching the antibacterial profile of linezolid [1]. The key finding is that the spirocyclic scaffold retains the antibacterial potency of linezolid while replacing the metabolically labile morpholine ring. This demonstrates that the 2-oxa-6-azaspiro[3.3]heptane moiety is a viable morpholine surrogate in the oxazolidinone antibiotic pharmacophore without potency loss.

Antibacterial activity Linezolid analog IC50 comparison

Synthesis Scalability: 87% Isolated Yield and >99% Purity Demonstrated at 100 g Scale for Spirocyclic Intermediate

A practical, protecting-group-free, two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane—the direct downstream intermediate of 2-oxa-6-azaspiro[3.3]heptane—was demonstrated at 100 g scale with an isolated yield of 87% and final product purity exceeding 99% [1]. The process employs phase-transfer catalysts (tetrabutylammonium iodide) and avoids the previously used 2-oxa-6-azaspiro[3.3]heptane free base preparation that was the major cost driver in earlier routes to the clinical-stage tuberculosis drug candidate TBI-223 [2]. This scalability data provides procurement teams with confidence that gram-to-kilogram scale-up using this building block is industrially feasible, in contrast to alternative spirocyclic scaffolds lacking validated large-scale synthetic routes.

Scalable synthesis Process chemistry TBI-223 intermediate

Sulfonate Salt Alternative Demonstrates Superior Stability and Crystallinity Over Oxalate, Validating Salt-Selection Strategy

In a dedicated study on salt forms of 2-oxa-6-azaspiro[3.3]heptane, van der Haas et al. (2017) demonstrated that isolation as a sulfonic acid salt yields a product that is 'more stable and more soluble' than the commonly isolated oxalate salt, enabling access to a wider range of reaction conditions . The sulfonate salt is described as 'stable, crystalline, well-defined and more soluble' and is explicitly positioned as finally making the scaffold available in a form 'ready for use in chemical conversions' [1]. While the hydrochloride salt was not directly compared in this study, the orthogonal validation of salt form impact on stability and solubility reinforces the procurement rationale for selecting the hydrochloride over the oxalate, which is documented as only slightly water-soluble. The hydrochloride salt similarly benefits from protonation-driven crystallinity and solubility advantages over the free base.

Salt selection Crystallinity Chemical stability

Optimal Procurement and Application Scenarios for 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride Based on Quantitative Differentiation Evidence


Antibacterial and Antitubercular Drug Discovery: Morpholine Replacement in Oxazolidinone Scaffolds

Programs targeting linezolid analogs with improved metabolic stability should prioritize 2-oxa-6-azaspiro[3.3]heptane hydrochloride as the morpholine-replacement building block. The validated SAR from Deshmukh & Jain (2016) demonstrates that spiro-analogs (e.g., compound 22) retain antibacterial IC50 values of 0.49–0.88 μg/mL across Gram-positive and Gram-negative panels—equivalent to linezolid—while eliminating the morpholine ring's oxidative metabolism liability [1]. The hydrochloride salt's high aqueous solubility ensures homogeneous reaction conditions for the key N-arylation step that installs the spirocyclic amine onto the oxazolidinone core, avoiding the solubility limitations of the oxalate salt.

Lead Optimization Campaigns Requiring logD Reduction Without Loss of Ligand Efficiency

For medicinal chemistry programs where lowering logD7.4 is a primary multiparameter optimization goal, the 2-oxa-6-azaspiro[3.3]heptane scaffold delivers a measured logD reduction of up to −1.0 unit relative to morpholine-containing matched pairs, as demonstrated by Degorce et al. (2019) [2]. This logD drop is accompanied by a pKa increase of ~+1.4 (from ~8.3 to ~9.73), which strengthens ionic interactions with acidic residues in target binding pockets while simultaneously improving aqueous solubility. The hydrochloride form provides the protonated amine directly, simplifying salt metathesis steps in library synthesis.

Scalable Process Chemistry for Clinical Candidate Intermediates: TBI-223 and Beyond

Process chemistry groups developing scalable routes to clinical candidates containing the 2-oxa-6-azaspiro[3.3]heptane motif—most notably the tuberculosis drug candidate TBI-223—should source the hydrochloride salt as the entry point to the demonstrated two-step, 100 g-scale process yielding 87% isolated yield and >99% purity [3]. The protecting-group-free protocol avoids the prior cost-driving step of free base preparation, and the hydrochloride form's crystalline nature simplifies purification and storage logistics relative to the liquid free base.

CNS and Kinase Inhibitor Programs Leveraging Spirocyclic Rigidity for Selectivity

The 2-oxa-6-azaspiro[3.3]heptane scaffold is employed in the synthesis of EGFR kinase inhibitors for oncology and LRRK2 inhibitors for Parkinson's disease, where the spirocyclic rigidity enforces a defined exit vector geometry that differs from morpholine by approximately 1.2–1.3 Å in the position of the basic nitrogen [2]. This geometric perturbation can translate to selectivity gains within kinase families, as demonstrated for 2,6-diazaspiro[3.3]heptane analogs within the PARP family [2]. The hydrochloride salt's high chemical stability and well-defined stoichiometry (mono-HCl) are critical for reproducible coupling in parallel synthesis arrays where batch-to-batch variability in free base quality can compromise hit expansion reliability.

Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.3]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.